molecular formula C46H52N5O8P B132898 N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide CAS No. 157327-96-3

N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No. B132898
M. Wt: 833.9 g/mol
InChI Key: QRUYOSQSJHNNHF-UOMJVJLHSA-N
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Description

Phosphoramidite useful for synthesising 2'-5' linked oligonucleotides.

Scientific Research Applications

Synthesis and Design of Analog Compounds

Valiyev, Abbasov, Liu, and Tsai (2010) explored the synthesis of novel dinucleotide analogs with structures similar to the compound . They used a new strategy involving phenyldichlorophosphate for superior coupling reactions compared to traditional methods, which could be relevant for synthesizing derivatives of the given compound (Valiyev, Abbasov, Liu, & Tsai, 2010).

Analysis Techniques

Ye, Huang, Li, Xiang, and Xu (2012) developed a nonaqueous capillary electrophoretic method for the separation of related substances, which could be applied for analyzing this complex compound and its derivatives (Ye, Huang, Li, Xiang, & Xu, 2012).

Novel Synthetic Methods and Applications

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds by reacting different precursors. Their approach may offer insights into the synthesis and potential applications of the given compound in fields like pharmacology or material science (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photocycloaddition Studies

Wolven, Döpp, and Henkel (2006) conducted photocycloaddition studies, which could provide insights into the photochemical properties and potential applications in photochemistry or materials science for the compound (Wolven, Döpp, & Henkel, 2006).

Drug Synthesis and Development

Ikemoto, Ito, Nishiguchi, Miura, and Tomimatsu (2005) described the synthesis of a CCR5 antagonist, highlighting methodologies that could be relevant for developing drugs or biological agents using the given compound (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Bactericidal Applications

Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, and Jampílek (2015) assessed substituted benzamides for their bactericidal properties. This could suggest potential applications of the compound in developing new antibacterial agents (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

properties

IUPAC Name

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-41-30-40(58-44(41)50-28-26-42(49-45(50)53)48-43(52)34-14-9-7-10-15-34)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,44H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,44+,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYOSQSJHNNHF-UOMJVJLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

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